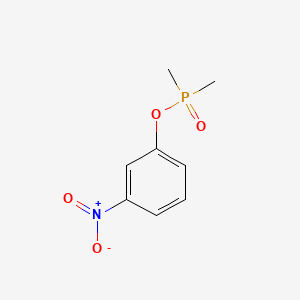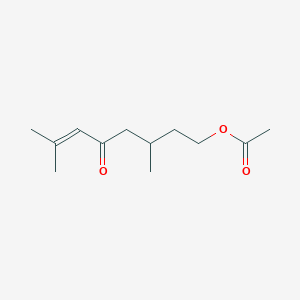
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is a chemical compound belonging to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce various tetrahydropyridine isomers.
科学的研究の応用
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter function and neurodegenerative diseases.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a neurotransmitter analog, influencing neurotransmitter release and uptake. It may also interact with specific receptors and enzymes, modulating their activity and leading to various physiological effects .
類似化合物との比較
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for causing permanent symptoms of Parkinson’s disease.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
Uniqueness: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration and the presence of the perchlorate ion
特性
CAS番号 |
61212-36-0 |
|---|---|
分子式 |
C6H12ClNO4 |
分子量 |
197.62 g/mol |
IUPAC名 |
1-methyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h5H,2-4,6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
WRZUKOWEBWXJTP-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CCCCC1.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


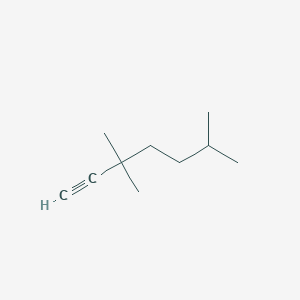
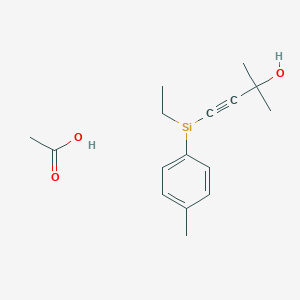
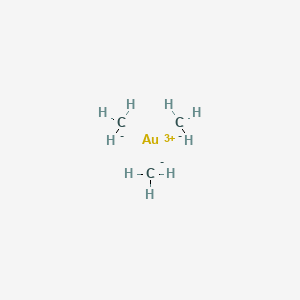
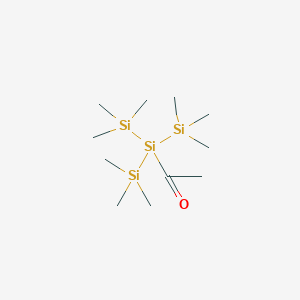
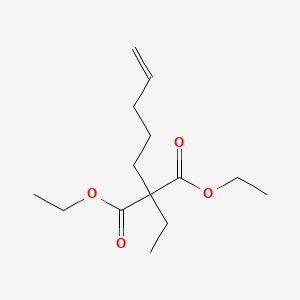
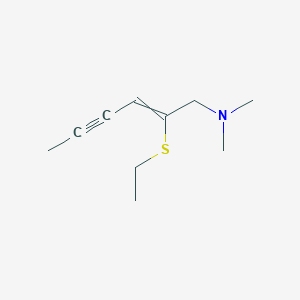
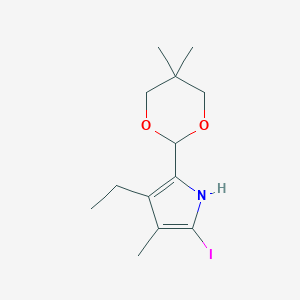
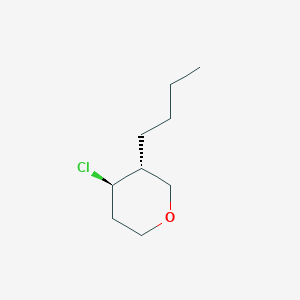
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
